Cas no 504-17-6 (2-sulfanylidene-1,3-diazinane-4,6-dione)

2-Sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a thiocarbonyl group within a diazinane-dione framework. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as a precursor or intermediate in the preparation of pharmacologically active molecules. The presence of the sulfanylidene group enhances its versatility in nucleophilic and electrophilic reactions, enabling selective modifications. Its rigid diazinane-dione core contributes to stability while allowing for controlled functionalization. The compound is of interest in medicinal chemistry for its potential role in designing enzyme inhibitors or heterocyclic scaffolds. Careful handling is advised due to its reactive thione moiety.
2-sulfanylidene-1,3-diazinane-4,6-dione structure
504-17-6 structure
Product Name:2-sulfanylidene-1,3-diazinane-4,6-dione
CAS No:504-17-6
MF:C4H4N2O2S
MW:144.1518
MDL:MFCD00044705
CID:37858
PubChem ID:24900285
Update Time:2025-10-31

2-sulfanylidene-1,3-diazinane-4,6-dione Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dihydroxy-2-mercaptopyrimidine
    • 2-Thiobarbituric acid
    • 4,6-Dihydroxy-2-Methylmercaptopyrimidine
    • 2-Mercapto-4,6-dihydroxypyrimidine
    • 2-Thiobarbituric Acid [for Biochemical Research]
    • 4,6-Dihydroxy-2-Mercaptopyrimidine(2-Thiobarbituric Acid)
    • 2-Mercapto-4
    • 4,6-Dihydroxypyrimidine-2-thiol
    • AURORA KA-3842
    • austranal
    • bathyran
    • MALONYLTHIOUREA
    • Mealonylthiourea
    • Thiobarbituicacid
    • Thiobarbituric
    • usafek-660
    • TBA
    • Thiobarbituric acid
    • 4,6-Dihydroxy-2-thiopyrimidine
    • 2-thioxodihydropyrimidine-4,6(1H,5H)-dione
    • 2-Thio-4,6-dioxypyrimidine
    • 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-
    • 2-Mercaptobarbituric acid
    • Barbituric acid, 2-thio-
    • Dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione
    • 2-sulfanylidene-1,3-diazinane-4,6-dione
    • 4,6(1H,5H)-Pyrimidinedione, 2-mercapto-
    • M1YZW5SS7C
    • 2-Mercapto-4,6-dihydr
    • 2-Thiobarbituric acid, purum, >=98.0% (S)
    • 2-Mercapto-4,6-dihydroxypyrimidine (VAN)
    • STL281357
    • 2-thioxohexahydropyrimidine-4,6-dione
    • MFCD00006674
    • 1,2,3,4,5,6-Hexahydro-4,6-dioxopyrimidine-2-thione
    • Epitope ID:120357
    • RVBUGGBMJDPOST-UHFFFAOYSA-
    • STK364864
    • InChI=1/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
    • DB-051770
    • NSC4733
    • SCHEMBL22275895
    • AKOS000118917
    • NS00019726
    • Q418230
    • EN300-19231
    • Z104473236
    • 2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
    • AI3-60340
    • USAF EK-660
    • 2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione
    • CS-M1811
    • 4,5H)-Pyrimidinedione, dihydro-2-thioxo-
    • SCHEMBL16027
    • Barbituric acid, 2-thio- (VAN)
    • AKOS005208867
    • 2-Thiobarbituric Acid (1mg/ml in Acetonitrile)
    • DTXSID7060124
    • 2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione #
    • WLN: T6MV DVN CHJ FSH
    • EINECS 207-985-8
    • 2-thiopyrimidine-4,6-diol
    • 504-17-6
    • UNII-M1YZW5SS7C
    • CHEBI:33202
    • 4,5H)-Pyrimidinedione, 2-mercapto-
    • NSC4733, NSC-4733, NSC 4733
    • NSC-4733
    • BS-3816
    • WLN: T6VMYMV FHJ CUS
    • SCHEMBL24459312
    • HEXAHYDROPYRIMIDINE-4,6-DIONE-2-THIONE
    • 2-Thiobarbituric acid, Vetec(TM) reagent grade, >=98%
    • NSC 266155
    • 2-Thiobarbituric acid, >=98%
    • 2-mercapto-pyrimidine-4,6-dione
    • 2-sulfanylpyrimidine-4,6(1H,5H)-dione
    • HY-77962
    • W-105964
    • Thiobarbiturate
    • F8881-1568
    • NSC 4733
    • 4,6-Dihydroxy-2-mercaptopyrimidine; Hexahydropyrimidine-4,6-dione-2-thione; 2-Thio-4,6-dioxypyrimidine; NSC 4733;
    • MDL: MFCD00044705
    • Inchi: 1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
    • InChI Key: RVBUGGBMJDPOST-UHFFFAOYSA-N
    • SMILES: S=C1N([H])C(C([H])([H])C(N1[H])=O)=O
    • BRN: 120663

Computed Properties

  • Exact Mass: 143.99900
  • Monoisotopic Mass: 143.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -0.9
  • Topological Polar Surface Area: 90.3

Experimental Properties

  • Color/Form: Solid
  • Density: 1.451 (estimate)
  • Melting Point: 245 °C (dec.) (lit.)
  • Boiling Point: 463.4 °C at 760 mmHg
  • Flash Point: 234 °C
  • Refractive Index: 1.7690 (estimate)
  • PH: 1.7-1.9 (10g/l, H2O, 20℃)
  • Solubility: 50g/l slightly soluble
  • Water Partition Coefficient: <6G/L(20ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 90.29000
  • LogP: -0.43500
  • Sensitiveness: Sensitive to light and air
  • FEMA: 3102
  • λmax: 285(EtOH)(lit.)
  • Solubility: Soluble in water

2-sulfanylidene-1,3-diazinane-4,6-dione Security Information

2-sulfanylidene-1,3-diazinane-4,6-dione Customs Data

  • HS CODE:29335995
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:504-17-6)2-Thiobarbituric acid
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Additional information on 2-sulfanylidene-1,3-diazinane-4,6-dione

Latest Research on 2-Sulfanylidene-1,3-diazinane-4,6-dione (CAS: 504-17-6) in Chemical Biology and Pharmaceutical Applications

The compound 2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 504-17-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a dithiobarbiturate core, exhibits remarkable versatility in drug design and biological interactions. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a scaffold for designing potent xanthine oxidase inhibitors, with derivatives showing IC50 values in the nanomolar range. The research team utilized molecular docking simulations to elucidate the binding interactions between 2-sulfanylidene-1,3-diazinane-4,6-dione derivatives and the target enzyme, revealing crucial hydrogen bonding patterns with key amino acid residues in the active site. These findings suggest promising applications in gout treatment and related metabolic disorders.

In antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) reported novel silver(I) complexes incorporating 2-sulfanylidene-1,3-diazinane-4,6-dione ligands that exhibited broad-spectrum activity against multidrug-resistant bacterial strains. The complexes demonstrated minimum inhibitory concentrations (MICs) of 2-8 μg/mL against MRSA and ESBL-producing E. coli, with low cytotoxicity profiles in mammalian cell lines. This positions the compound as a valuable template for developing next-generation antimicrobial agents in the face of growing antibiotic resistance.

Pharmacokinetic studies have also advanced significantly, with a 2024 paper in European Journal of Pharmaceutical Sciences reporting improved metabolic stability of 2-sulfanylidene-1,3-diazinane-4,6-dione derivatives through strategic N-alkylation. The modified compounds showed enhanced oral bioavailability (F > 60%) in rodent models while maintaining target engagement, addressing previous limitations of rapid hepatic clearance observed with the parent compound.

Ongoing clinical investigations (Phase I/II) are exploring the compound's potential in oncology applications, particularly as a chemosensitizer in combination therapies. Preliminary data presented at the 2024 AACR Annual Meeting showed synergistic effects with standard chemotherapeutic agents in pancreatic cancer models, possibly through modulation of ABC transporter proteins and redox homeostasis pathways.

The synthetic accessibility of 2-sulfanylidene-1,3-diazinane-4,6-dione continues to inspire methodological innovations. A recent Green Chemistry publication (2024) described a solvent-free mechanochemical synthesis route achieving 92% yield at gram-scale, significantly improving the sustainability profile of production while maintaining high purity (>99.5%) as confirmed by HPLC and NMR analyses.

As research progresses, the compound's unique thiouracil-like structure presents opportunities for intellectual property development, with several patent applications filed in 2023-2024 covering novel crystalline forms, pharmaceutical compositions, and specific therapeutic uses. The evolving understanding of its structure-activity relationships promises to unlock further applications in drug discovery and chemical biology.

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Tiancheng Chemical (Jiangsu) Co., Ltd
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